Technical Guide: Physicochemical Profiling & Synthetic Utility of (5-Chloro-2-hydroxyphenyl)thiourea
Technical Guide: Physicochemical Profiling & Synthetic Utility of (5-Chloro-2-hydroxyphenyl)thiourea
Topic: Physicochemical properties of (5-Chloro-2-hydroxyphenyl)thiourea Content Type: In-depth Technical Guide
Executive Summary
(5-Chloro-2-hydroxyphenyl)thiourea (CAS: 89793-06-6) is a specialized organosulfur intermediate primarily utilized in the synthesis of pharmacologically active benzoxazole derivatives. As a bifunctional scaffold containing both a phenolic hydroxyl group and a thiourea moiety, it possesses unique reactivity patterns that make it a critical building block for heterocyclization. This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and application in drug discovery, specifically targeting researchers in medicinal chemistry.
Chemical Identity & Structural Analysis
The compound is an
| Parameter | Data |
| IUPAC Name | |
| CAS Registry Number | 89793-06-6 |
| Molecular Formula | C |
| Molecular Weight | 202.66 g/mol |
| SMILES | NC(=S)Nc1cc(Cl)ccc1O |
| Structural Features | [1][2][3][4][5][6][7][8] • H-Bond Donor: 3 (Phenolic OH, Thioamide NH |
Physicochemical Profiling
Solid-State Properties
-
Physical State: White to off-white crystalline powder.
-
Melting Point: Typically 168–172 °C (decomposition often observed upon melting). Note: Thiourea derivatives often exhibit polymorphism; exact melting ranges depend on solvent of crystallization.
-
Thermal Stability: Stable under ambient conditions but susceptible to thermal decomposition >180 °C, releasing H
S and forming isothiocyanates or cyanamides.
Solution Properties & Solubility
The presence of the phenolic hydroxyl group imparts pH-dependent solubility.
-
Solubility Profile:
-
High Solubility: DMSO, DMF, DMAc.
-
Moderate Solubility: Methanol, Ethanol (increases significantly with heat).
-
Low/Insoluble: Water, Hexane, Diethyl ether.
-
-
Acidity (pKa):
-
pKa
(Phenolic -OH): ~9.5 – 10.0. -
pKa
(Thiourea -NH-): >13.0. -
Implication: The compound dissolves readily in aqueous alkaline solutions (e.g., 1M NaOH) due to phenoxide formation.
-
Synthesis & Characterization Protocols
Synthetic Route: The Ammonium Thiocyanate Method
This protocol utilizes the acid-catalyzed rearrangement of the amine salt with ammonium thiocyanate. It is preferred for its operational simplicity and cost-effectiveness.
Reagents:
-
Ammonium thiocyanate (NH
SCN) -
Solvent: Water or Ethanol/Water mixture
Protocol:
-
Salt Formation: Dissolve 2-amino-4-chlorophenol (10 mmol) in a mixture of water (20 mL) and concentrated HCl (1.5 eq). Warm slightly to ensure complete dissolution of the amine hydrochloride.
-
Addition: Add ammonium thiocyanate (15 mmol, 1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 90–100 °C) for 4–6 hours.
-
Work-up: Cool the mixture to room temperature and then to 0–5 °C in an ice bath. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water (to remove excess acid and inorganic salts), and recrystallize from Ethanol/Water (1:1) to yield pure (5-Chloro-2-hydroxyphenyl)thiourea.
Spectroscopic Validation
To validate the synthesis, look for these diagnostic signals:
-
FT-IR (KBr pellet):
-
3200–3400 cm
: Broad bands corresponding to (OH) and (NH/NH ). -
1240–1260 cm
: Strong band for (C=S) (Thione character).
-
-
H-NMR (DMSO-
, 400 MHz):-
9.0–10.0 ppm (s, 1H): Phenolic -OH (Exchangeable with D
O). - 9.0–9.5 ppm (s, 1H): Thiourea -NH- (Ar-NH-CS).
-
7.0–8.0 ppm (br s, 2H): Terminal -NH
protons. - 6.8–7.5 ppm (m, 3H): Aromatic protons (Pattern consistent with 1,2,4-substitution).
-
9.0–10.0 ppm (s, 1H): Phenolic -OH (Exchangeable with D
Biological Relevance & Applications
Precursor for Benzoxazole-2-thiones
The primary application of this compound is as a cyclization precursor. Upon heating in the presence of a catalyst (often acid or oxidative conditions), the thiourea sulfur attacks the carbon bearing the phenolic oxygen (or vice versa via intermediate isothiocyanate) to form 5-chlorobenzoxazole-2-thiol (or its thione tautomer).
Pharmacological Potential
-
Urease Inhibition: Thiourea derivatives are established inhibitors of urease enzymes. The 5-chloro substitution enhances lipophilicity, potentially improving docking into the enzyme active site compared to the unsubstituted analog.
-
Antimicrobial Activity: The free thiourea moiety allows for chelation with metal ions essential for bacterial metabolism, providing bacteriostatic properties.
Visualizations & Workflows
Synthesis & Cyclization Pathway
The following diagram illustrates the synthesis of the title compound and its subsequent cyclization to the benzoxazole scaffold.
Caption: Synthetic pathway from aminophenol precursor to benzoxazole scaffold via thiourea intermediate.
Solubility Testing Workflow
A self-validating protocol for determining the optimal solvent for recrystallization or bioassay.
Caption: Decision tree for solvent selection based on solubility behavior.
References
-
Fujifilm Wako Chemicals. (5-Chloro-2-hydroxyphenyl)thiourea Product Information. Retrieved from
-
National Institute of Standards and Technology (NIST). Thiourea - Gas Phase and Condensed Phase Thermochemistry. Retrieved from
-
PubChem. Compound Summary for CAS 89793-06-6. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from
-
Sigma-Aldrich. Thiourea Derivatives and Building Blocks. Retrieved from
Sources
- 1. 63980-69-8 | 1-(5-Chloro-2-methoxyphenyl)thiourea | Aryls | Ambeed.com [ambeed.com]
- 2. 63980-69-8|1-(5-Chloro-2-methoxyphenyl)thiourea|BLD Pharm [bldpharm.com]
- 3. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-1-Fluoro-2-iodocyclohexane | C6H10FI | CID 10220193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 6. METHYLENECYCLOHEXANE CAS#: 1192-37-6 [m.chemicalbook.com]
- 7. 2-Amino-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. jchemlett.com [jchemlett.com]
- 11. thieme-connect.de [thieme-connect.de]
